![molecular formula C12H15N B15293825 (1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is a spirocyclic compound characterized by a cyclopropane ring fused to an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine typically involves multi-step reactions. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spiro compounds with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the spirocyclic framework.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. These properties make it a potential lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mécanisme D'action
The mechanism of action of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can fit into binding sites, modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-indene]-3’-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in the position and nature of the functional groups.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a spirocyclic structure linked to steroid frameworks and exhibit different biological activities.
Uniqueness
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-ylmethanamine |
InChI |
InChI=1S/C12H15N/c13-8-11-7-12(11)5-9-3-1-2-4-10(9)6-12/h1-4,11H,5-8,13H2 |
Clé InChI |
XNLWYBSXOQFXCO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12CC3=CC=CC=C3C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


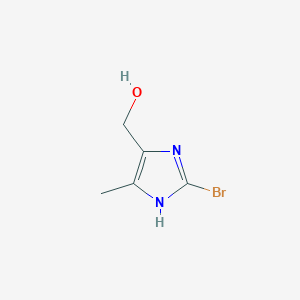

![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
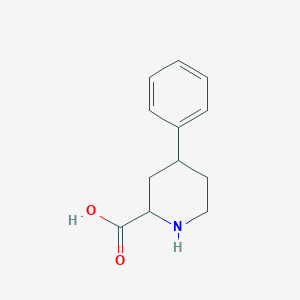
![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
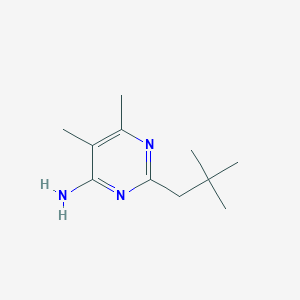
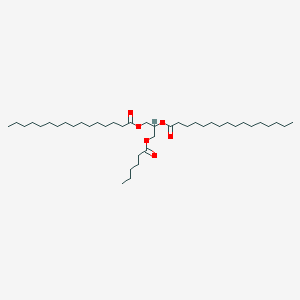
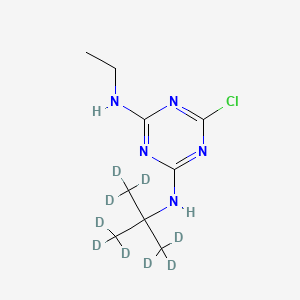
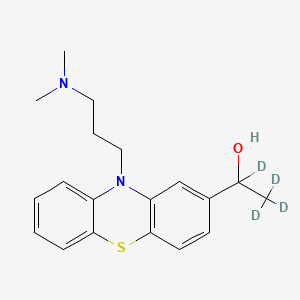
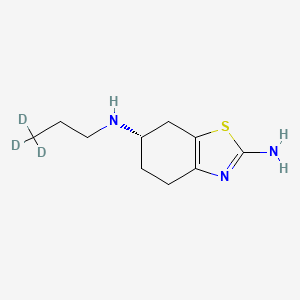
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
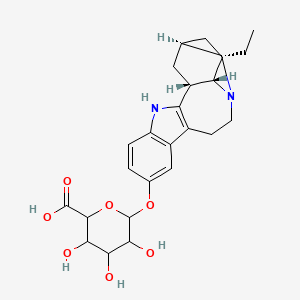
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)
